p-Menthan-3-one

描述

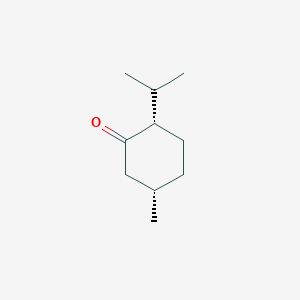

p-Menthan-3-one is a monoterpene ketone, a type of organic compound that is part of the larger class of terpenoids. It is a stereoisomer of menthone and is found naturally in the essential oils of various plants, particularly those in the mint family. This compound is known for its characteristic minty aroma and is used extensively in the fragrance and flavor industries.

准备方法

Synthetic Routes and Reaction Conditions: p-Menthan-3-one can be synthesized through several methods. One common route involves the catalytic hydrogenation of pulegone, a naturally occurring monoterpene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the oxidation of menthol using oxidizing agents such as chromic acid or catalytic dehydrogenation using copper chromite .

Industrial Production Methods: Industrial production of isomenthone often involves the epimerization of menthone. This process can be achieved through acidic or basic catalysts that promote the isomerization of menthone to isomenthone . The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

化学反应分析

Types of Reactions: p-Menthan-3-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce menthone and other related compounds.

Reduction: Reduction of isomenthone can yield menthol and neomenthol.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, molecular oxygen.

Reducing Agents: Hydrogen gas, palladium or platinum catalysts.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products:

Oxidation Products: Menthone, other ketones.

Reduction Products: Menthol, neomenthol.

Substitution Products: Halogenated isomenthone derivatives.

科学研究应用

Chemical Applications

1. Synthetic Precursor:

p-Menthan-3-one serves as a crucial starting material in organic synthesis. It is utilized to synthesize various heterocyclic compounds and derivatives, which can further lead to the development of pharmaceuticals and agrochemicals.

2. Chemical Reactions:

The compound undergoes several chemical transformations:

- Oxidation: Can be oxidized to form menthyl acetate and other derivatives.

- Reduction: It can be reduced to menthol using reducing agents like sodium borohydride.

- Nucleophilic Substitution: Participates in nucleophilic substitution reactions, forming various derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Acidified dichromate, permanganate | Menthyl acetate |

| Reduction | Sodium borohydride | Menthol |

| Nucleophilic Substitution | Hydrazine, phenylhydrazine | Menthopyrazole derivatives |

Biological Applications

1. Antimicrobial Properties:

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for use in food preservation and as a natural pesticide.

2. Analgesic and Anti-inflammatory Effects:

Studies indicate that this compound may possess analgesic properties, potentially useful in pain management. Additionally, it has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in animal models.

3. Interaction with Biological Targets:

this compound primarily acts as an agonist for the TRPM8 receptor (the cold and menthol receptor), leading to a cooling sensation upon activation. This interaction influences cellular processes such as calcium ion influx and gene expression.

Medicinal Applications

1. Therapeutic Potential:

The compound is under investigation for its potential therapeutic applications, particularly as a myorelaxant and mucolytic agent. Its ability to modulate pain perception and inflammation positions it as a valuable candidate for drug development.

2. Safety Profile:

Given its widespread use as a flavoring agent in food products, this compound is considered safe for consumption at current levels of intake.

Industrial Applications

1. Flavoring Agent:

this compound is extensively used in the flavoring industry due to its pleasant minty aroma. It enhances the sensory characteristics of food products and beverages.

2. Fragrance Industry:

In cosmetics and perfumes, this compound contributes to the formulation of scents, making it a staple ingredient in various fragrance products.

3. Corrosion Inhibitor:

Recent studies have explored its use as a green corrosion inhibitor for steel, showcasing its utility beyond flavor and fragrance applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common foodborne pathogens such as E. coli and Salmonella. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), suggesting its potential application in food preservation strategies.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, this compound was administered at doses of 20 mg/kg. The study observed a 60% reduction in paw swelling compared to control groups, indicating its effectiveness in managing inflammatory responses.

作用机制

相似化合物的比较

- Menthone

- Menthol

- Neomenthol

- Pulegone

p-Menthan-3-one’s unique stereochemistry and reactivity make it a valuable compound in various fields, from industrial applications to scientific research.

生物活性

p-Menthan-3-one, commonly known as menthone, is a monoterpenoid compound with the chemical formula CHO. It is primarily derived from mint oils and has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, and skin penetration enhancement properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- CAS Number : 10458-14-7

- Molecular Weight : 154.25 g/mol

- Structure : Menthone exists in various stereoisomers, with the most common forms being the (1R,4S) and (1S,4R) configurations.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can suppress lipopolysaccharide (LPS)-induced production of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This suppression occurs through the inhibition of the nuclear factor kappa B (NF-kB) signaling pathway, which plays a critical role in inflammatory responses.

Key Findings :

- In vitro studies demonstrated that menthone inhibited LPS-induced NF-kB activation in HaCat cells, leading to reduced cytokine production .

- The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory conditions.

2. Skin Penetration Enhancement

Menthone has been shown to enhance skin permeability by disrupting the ordered organization of stratum corneum lipids. This property makes it a valuable ingredient in transdermal drug delivery systems.

Research Insights :

- A study using Franz diffusion cells revealed that menthone significantly improved the transdermal absorption of various model drugs compared to other enhancers like pulegone and menthol .

- The penetration enhancement ratio was correlated with the lipophilicity of the drugs tested, indicating that menthone can facilitate drug delivery across the skin barrier effectively.

3. Choleretic Effects

Menthone has also been investigated for its choleretic effects, which relate to bile secretion. In animal models, it was found that menthone could promote bile secretion when combined with other compounds like menthol and limonene.

Data Summary :

| Compound | Bile Secretion (mg/kg) | Total Cholesterol Reduction | Total Bile Acid Increase |

|---|---|---|---|

| Menthol | 39.33 | Significant (p < 0.05) | Significant (p < 0.05) |

| Menthone | 18.02 | Significant (p < 0.05) | Significant (p < 0.05) |

| Isomenthone | 8.18 | Slightly Choleretic | Not significant |

| Pulegone | 3.31 | No effect | Not significant |

Safety and Toxicology

Menthone is classified as a mild skin irritant with low acute dermal toxicity in rabbits. However, it has shown no evidence of sensitization potential in human studies when used at appropriate concentrations . Despite its irritant properties, it is generally recognized as safe for use in food flavoring at specified levels .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Dermatological Applications : Research involving topical formulations containing menthone demonstrated enhanced efficacy in treating conditions like pruritus and localized pain due to its cooling and counterirritant effects.

- Cosmetic Formulations : Menthone is frequently incorporated into cosmetic products for its refreshing scent and skin-enhancing properties.

属性

IUPAC Name |

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044475, DTXSID001015953 | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-31-2, 491-07-6 | |

| Record name | (1R,4R)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isomenthone?

A1: Isomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Is there a method to distinguish Isomenthone from its diastereomer, Menthone?

A2: Yes, direct separation of Isomenthone enantiomers from Menthone enantiomers can be achieved using an octakis-(3-O-butyryl-2,6-di-O-pentyl)-α-cyclodextrin phase in gas chromatography. []

Q3: Can you describe the conformational characteristics of Isomenthone?

A3: Unlike its diastereomer Menthone, which predominantly exists in a diequatorial conformation, Isomenthone exhibits two major conformations. The isopropyl group can adopt either an equatorial or axial orientation. NMR studies combined with molecular modeling suggest that the conformation with an axial isopropyl group is more prevalent (approximately 79% at room temperature). []

Q4: Are there methods to synthesize deuterium-labeled Isomenthone for biosynthetic studies?

A4: Yes, regioselectively deuterated Isomenthone isomers (d5 and d8) can be synthesized and subsequently analyzed using enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) for biosynthetic investigations. []

Q5: What are the natural sources of Isomenthone?

A5: Isomenthone is found in the essential oils of various plants, including: * Rose-scented geranium (Pelargonium species) [, , , , ]* Mentha species (e.g., peppermint, pennyroyal) [, , , , ]* Micromeria species [, ]* Calamintha incana [] * Ziziphora species [, ]* Agastache species [, , , ]* Cunila menthoides []* Clinopodium thymifolium []

Q6: Does the Isomenthone content vary significantly in natural sources?

A6: Yes, Isomenthone content can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. For instance, specific chemotypes of Mentha pulegium have been identified with varying levels of Isomenthone and other related compounds like pulegone and piperitone. [] Similarly, seasonal variations in the essential oil composition, including Isomenthone content, have been observed in rose-scented geranium cultivars. []

Q7: How is Isomenthone biosynthesized in plants?

A7: Studies on Pelargonium tomentosum suggest that Isomenthone biosynthesis involves several precursor monoterpenes, including piperitone, pulegone, piperitenone, piperitole, and citronellyl glycopyranoside. Feeding experiments with deuterium-labeled precursors followed by headspace extraction and enantio-MDGC/MS analysis provide insights into the biosynthetic pathways. []

Q8: What enzymes are involved in the metabolism of Isomenthone in plants?

A8: In peppermint (Mentha x piperita), two distinct NADPH-dependent ketoreductases play a crucial role in the stereospecific reduction of Menthone to Menthol isomers. While the menthone:(−)-(3R)-menthol reductase primarily produces (−)-Menthol, the menthone:(+)-(3S)-neomenthol reductase leads to the formation of (+)-Neomenthol. []

Q9: Can Isomenthone be synthesized chemically?

A9: Yes, Isomenthone can be synthesized from its diastereomer, Menthone, through acid-catalyzed isomerization. This reaction typically employs a strong acid catalyst and can be monitored over time to observe the shifting equilibrium between the two isomers. [, ]

Q10: Can Isomenthone be used as a starting material for the synthesis of other compounds?

A10: Yes, Isomenthone serves as a valuable chiral building block in organic synthesis. For instance, it can be used to prepare multifunctional derivatives, including 1,3-diols, through a series of reactions involving protection, reduction, and organometallic additions. These derivatives have potential applications as chiral ligands in asymmetric catalysis. []

Q11: How does the choice of catalyst influence the outcome of reactions involving Isomenthone?

A11: The choice of catalyst can significantly impact the selectivity and yield of reactions involving Isomenthone. For example, in the catalytic hydrogenation of Thymol, the use of different catalysts, such as Raney nickel, Ni/SiO2, or Pd/MgO, can lead to variations in the ratios of Isomenthone, Menthone, and Menthol isomers produced. [, ]

Q12: Are there any environmentally friendly approaches to using Isomenthone in chemical synthesis?

A12: Yes, replacing traditional strong acid catalysts with solid acid catalysts, such as ion-exchange resins like AMBERLYST 15DRY, offers a greener alternative for the isomerization of Menthone to Isomenthone. This approach reduces waste generation and minimizes the use of hazardous reagents. []

Q13: What analytical techniques are commonly used to characterize and quantify Isomenthone?

A15: Common techniques for analyzing Isomenthone include:* Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or mass spectrometry (MS) for separation and identification of Isomenthone in complex mixtures like essential oils. [, , , , , ]* Enantioselective Multidimensional Gas Chromatography/Mass Spectrometry (enantio-MDGC/MS): Allows for the separation and identification of different enantiomers of Isomenthone and other chiral compounds in a mixture. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and conformation of Isomenthone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。